molecular formula C12H20ClNO4 B1531486 1-tert-Butyl 2-chloromethyl (2S)-piperidine-1,2-dicarboxylate CAS No. 2137089-48-4

1-tert-Butyl 2-chloromethyl (2S)-piperidine-1,2-dicarboxylate

Cat. No.: B1531486
CAS No.: 2137089-48-4
M. Wt: 277.74 g/mol
InChI Key: BTINZHKEPWFOBM-VIFPVBQESA-N
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Description

1-tert-Butyl 2-chloromethyl (2S)-piperidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H20ClNO4 and its molecular weight is 277.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of a p38 MAP Kinase Inhibitor

John Y. L. Chung et al. (2006) detailed the synthesis of a p38 MAP kinase inhibitor for potential treatment of rheumatoid arthritis and psoriasis. This included a novel six-step synthesis suitable for large-scale preparation, emphasizing the chemoselectivity and efficiency of the process. The synthesis involved a tandem Heck-lactamization, N-oxidation, and a highly chemoselective Grignard addition, showcasing the compound's utility in medicinal chemistry research (Chung et al., 2006).

Aluminum and Gallium Hydrazides as Active Lewis Pairs

W. Uhl et al. (2016) explored the reactivity of aluminum and gallium hydrazides formed from a sterically encumbered hydrazone, demonstrating the compounds' ability to activate C–H bonds of moderately acidic substrates. This study provides insight into the versatility and reactivity of metal-hydrazides in chemical synthesis (Uhl et al., 2016).

Enantioselective Synthesis of Sedridines, Ethylnorlobelols, and Coniine

D. Passarella et al. (2005) demonstrated the enantioselective synthesis of several biologically active alkaloids, including sedridine and coniine, using the pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester. This showcases the compound's role as a chiral building block in the synthesis of complex natural products (Passarella et al., 2005).

Asymmetric Synthesis of Piperidine Derivatives

Research on the asymmetric synthesis of piperidine derivatives has led to the development of efficient methods for synthesizing intermediates useful for the synthesis of nociceptin antagonists, demonstrating the compound's utility in the development of novel pharmacotherapies (Jona et al., 2009).

Properties

IUPAC Name

1-O-tert-butyl 2-O-(chloromethyl) (2S)-piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTINZHKEPWFOBM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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